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Technical Monograph: 2,4-Dimethoxythiazole
Executive Summary

2,4-Dimethoxythiazole is a specialized heterocyclic intermediate utilized primarily in medicinal
chemistry and agrochemical synthesis. Unlike its metabolic precursor, 2,4-thiazolidinedione (a
scaffold common in "glitazone" antidiabetic drugs), 2,4-dimethoxythiazole is a fully aromatic
species. This structural distinction locks the molecule into a specific electronic configuration,
preventing the keto-enol tautomerism characteristic of thiazolidinones. Its primary utility lies as
a stable, lipophilic building block for Matrix Metalloproteinase (MMP) inhibitors and as a
bioisostere in fragment-based drug design (FBDD).

Identity & Nomenclature

This compound is often confused with its alkylated analogs or its non-aromatic precursors. The
data below establishes its specific chemical identity.
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Parameter Identifier / Value

CAS Number 1055074-93-5

IUPAC Name 2,4-Dimethoxy-1,3-thiazole

Molecular Formula CsH7NO:2S

Molecular Weight 145.18 g/mol

SMILES COC1=CSC(0C)=N1

InChi Key Uniqu.e key required for database verification
(Predicted: InChl=1S/C5H7NO2S...[1][2])

Structure Class 2,4-Disubstituted 1,3-Thiazole (Aromatic)

Structural Analysis & Chemical Logic
Aromaticity vs. Tautomerism

A critical insight for researchers is the aromatization of the thiazole ring.

e Precursor (2,4-Thiazolidinedione): Exists in equilibrium between the dione and hydroxy-
enone forms. It is non-aromatic and reactive at the methylene carbon (C5).

o Target (2,4-Dimethoxythiazole): The O-methylation at positions 2 and 4 locks the ring into a
fully aromatic system. The lone pair on the sulfur atom participates in the

-system, satisfying Huckel's rule (

-electrons).

Electronic Properties

The two methoxy groups act as electron-donating groups (EDG) via resonance (+M effect),
significantly increasing the electron density of the thiazole ring compared to the unsubstituted
heterocycle.

e C5 Position: The proton at C5 is electron-rich, making it susceptible to electrophilic aromatic
substitution (EAS), though less reactive than in simple thiophenes due to the nitrogen's
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electronegativity.

o Basicity: The ring nitrogen (N3) is less basic than in unsubstituted thiazole due to the steric
hindrance and electronic repulsion from the adjacent methoxy groups.

Synthesis & Production Protocols

The synthesis of 2,4-dimethoxythiazole is typically achieved via a two-step sequence starting
from the commercially available 2,4-thiazolidinedione. This route avoids unstable intermediates
and maximizes yield.

Step 1: Aromatization to 2,4-Dichlorothiazole
This step converts the cyclic amide/imide functionality into an aromatic chloro-heterocycle.
o Reagents: Phosphorus Oxychloride (

), Pyridine (Catalyst/Base).

¢ Mechanism: Vilsmeier-Haack type activation of the carbonyl oxygens followed by
nucleophilic displacement by chloride.

e Protocol Insight: Temperature control is vital. The reaction is exothermic.
Step 2: Nucleophilic Aromatic Substitution ()
Displacement of the chlorides with methoxide.
o Reagents: Sodium Methoxide (

), Methanol (

).

o Mechanism: Addition-Elimination (

). The C2 position is more electrophilic (adjacent to both S and N) and reacts first, followed
by C4.

 Critical Control: Use anhydrous conditions to prevent hydrolysis back to the starting material.
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Synthesis Workflow Visualization
2,4-Thiazolidinedione > 2,4-Dichlorothiazole Reaction 2: 2,4-Dimethoxythiazole
(Non-aromatic) POCI3, Pyridine, 115°C (Aromatic Intermediate) NaOMe, MeOH, Reflux [QEICED)]

Click to download full resolution via product page

Caption: Figure 1. Conversion of 2,4-thiazolidinedione to 2,4-dimethoxythiazole via
chlorination and methoxylation.

Physicochemical Properties (Predicted &
Experimental)

Due to the rarity of the specific dimethoxy isomer in open literature, some values are predicted
based on structure-activity relationship (SAR) models of similar thiazoles.

Property Value / Description SourcelType

Physical State Liquid or Low-melting Solid Predicted

Predicted (based on 2,4-

Boiling Point ~180-200°C (at 760 mmHgQ) ) )
dimethylthiazole)

- Soluble in DCM, EtOAc, ]
Solubility ) Experimental Consensus
MeOH; Insoluble in Water

LogP ~1.2-15 Predicted (Lipophilic)

pKa (Conjugate Acid) ~2.5 (Weak base) Predicted

6.1-6.3 (s, 1H, C5-H), 3.9-4.0
(s, 3H, OMe), 3.8-3.9 (s, 3H,
OMe)

1H NMR (CDCI3) Spectroscopic Prediction

Applications in Drug Discovery
MMP Inhibitors
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Patent literature identifies 2,4-dimethoxythiazole derivatives as inhibitors of Matrix
Metalloproteinases (MMPs), specifically MMP-13. The methoxy groups provide hydrogen bond
acceptors that interact with the enzyme active site, while the thiazole ring acts as a rigid spacer.

Bioisosterism

In medicinal chemistry, 2,4-dimethoxythiazole serves as a bioisostere for:
e 2,4-Dimethoxypyrimidine: Similar electronics but different geometry and metabolic profile.

e 2,4-Dimethylthiazole: The methoxy group alters the lipophilicity (LogD) and metabolic soft
spots (O-demethylation vs. benzylic oxidation).

Safety & Handling

o Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiazoles can be light-
sensitive; use amber vials.

o Reactivity: Avoid strong oxidizing agents and strong acids (which may cleave the ether
linkage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum [chemicalbook.com]

2. METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR spectrum
[chemicalbook.com]

3. spectrabase.com [spectrabase.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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